Dipentyl carbonate

Vue d'ensemble

Description

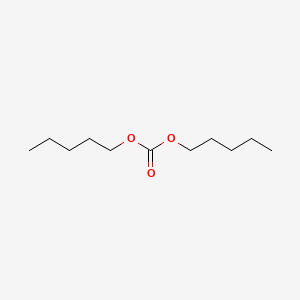

Dipentyl carbonate (DPC) is a carbonate ester derived from the reaction of pentanol with carbon dioxide or a carbonate donor. It is a compound of interest in the field of green chemistry due to its potential use as a non-toxic solvent and as an intermediate in the synthesis of various organic compounds. The synthesis of DPC has been explored through transesterification reactions using basic ionic liquids as catalysts, which offer an environmentally friendly alternative to traditional methods .

Synthesis Analysis

The synthesis of DPC can be achieved through transesterification, where dimethyl carbonate (DMC) and 1-pentanol react in the presence of an alkaline ionic liquid catalyst such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH). Optimal conditions for this reaction have been identified, with a catalyst dosage of 2.0%, a molar ratio of DMC to 1-pentanol of 1:4, and a reaction time of 4 hours, resulting in a DPC yield of up to 75.81%. Notably, the catalyst [bmIm]OH maintains 94% of its activity even after five cycles of use, indicating its potential for recyclability .

Molecular Structure Analysis

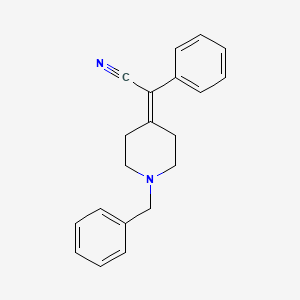

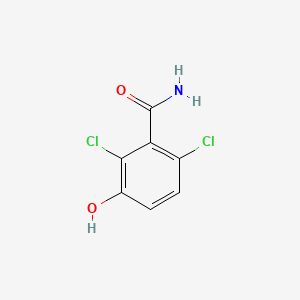

While the specific molecular structure analysis of DPC is not detailed in the provided papers, the general structure consists of two pentyl groups attached to a carbonate central core. The molecular structure of DPC would be similar to other carbonate esters, with the ester functional groups influencing its reactivity and physical properties.

Chemical Reactions Analysis

DPC is synthesized through a transesterification reaction, which is a common method for producing carbonate esters. The reaction involves the exchange of the alkoxy group of an ester compound with the alcohol group of another compound. In the case of DPC, the transesterification involves DMC and 1-pentanol . The reaction is facilitated by the use of a basic ionic liquid catalyst, which can enhance the reaction rate and yield.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Oligonucleotide Synthesis

Dipentafluorophenyl carbonate, a variant of dipentyl carbonate, has shown significant utility in the field of oligonucleotide synthesis. Efimov, Kalinkina, and Chakhmakhcheva (1993) explored its use as a condensing agent for internucleotide bond formation, employing the H-phosphonate approach. This reagent proved to be highly reactive, stable at room temperature, and effective in the synthesis of oligonucleotide conjugates with various substances such as polyethylene glycol and lipids (Efimov, Kalinkina, & Chakhmakhcheva, 1993).

Transesterification in Polycarbonate Manufacturing

Lee et al. (2003) highlighted the role of diphenyl carbonate, closely related to dipentyl carbonate, in the production of non-phosgene polycarbonate. This process involves the transesterification of dimethyl carbonate with phenol, using dibutyltin oxide as a catalyst. The addition of alkyl or aryl sulfonic acid enhances the catalytic activity of dibutyltin oxide in this process (Lee et al., 2003).

Membrane Formation via Thermally Induced Phase Separation

Lin et al. (2008) investigated the use of diphenyl carbonate as a diluent in the preparation of microporous polyvinylidene fluoride (PVDF) membranes through a thermally induced phase-separation method. This study found that low polymer concentration and high quenching temperature resulted in membranes with larger pore sizes, indicating the potential of diphenyl carbonate in creating specific membrane structures (Lin et al., 2008).

Enzymatic Synthesis of Polycarbonates

Rodney et al. (1999) discussed the enzymatic synthesis of diphenyl carbonate as an environmentally friendly and safe alternative for copolymerization with Bisphenol-A to produce high-melting polycarbonates. This method avoids the hazards associated with phosgene, traditionally used in such processes, and demonstrates the potential for diphenyl carbonate in the greener production of polycarbonates (Rodney et al., 1999).

Synthesis of Dipentyl Carbonate via Transesterification

Han et al. (2012) focused specifically on the synthesis of dipentyl carbonate itself, through the transesterification of dimethyl carbonate and 1-pentanol. Their research demonstrated that alkalineionic liquid catalysts like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) could be highly effective in this process. The study optimized reaction conditions to achieve a significant yield of dipentyl carbonate, showcasing its potential for large-scale production and industrial applications (Han et al., 2012).

Nanocomposite Catalysts in Diphenyl Carbonate Synthesis

Research by Wang et al. (2021) developed a method for preparing PbZr nanocomposite catalysts, demonstrating their efficiency in synthesizing diphenyl carbonate. This research provides valuable insights into the structure-performance relationship of nanocomposites and their potential applications in the synthesis of various carbonates, including dipentyl carbonate (Wang et al., 2021).

Green Solvents in Palladium-Catalyzed Substitution Reactions

Schäffner et al. (2008) explored the use of organic carbonates, such as propylene and butylene carbonate, in palladium-catalyzed asymmetric allylic substitution reactions. Their research confirms the potential of these green solvents, which are less harmful to the environment, for catalytic transformations. This highlights the applicability of various carbonate compounds, including dipentyl carbonate, in more environmentally friendly chemical processes (Schäffner et al., 2008).

Comparison of Diphenyl Carbonate Synthesis Processes

Zhou (2014) compared different methods for synthesizing diphenyl carbonate, a compound closely related to dipentyl carbonate. The study discussed the advantages and disadvantages of various synthesis methods, offering valuable insights into the development of more efficient and sustainable production techniques (Zhou, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

dipentyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNQKJVQUFYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278527 | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-94-4 | |

| Record name | Dipentyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method for synthesizing Dipentyl Carbonate, and what role does the catalyst play?

A1: The research demonstrates that Dipentyl Carbonate (DPC) can be effectively synthesized through the transesterification of Dimethyl Carbonate (DMC) and 1-Pentanol (1-PeOH) using the alkaline ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) as a catalyst []. The catalyst, [bmIm]OH, exhibits high activity in this reaction, facilitating a high yield of DPC. The study found that under optimal conditions – a reaction time of 4 hours, a catalyst dosage of 2.0%, and a DMC to 1-PeOH molar ratio of 1:4 – the DPC yield reached 75.81% []. Furthermore, the [bmIm]OH catalyst demonstrated excellent reusability, retaining 94% of its catalytic activity even after five consecutive uses []. This suggests that the use of [bmIm]OH as a catalyst offers a highly efficient and sustainable approach for Dipentyl Carbonate synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)

![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)